2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide 2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0815669
InChI: InChI=1S/C22H25N3O2S/c1-22(2,3)14-9-10-16-17(11-14)28-20-19(16)21(27)25(13-23-20)12-18(26)24-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,24,26)
SMILES: CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.5 g/mol

2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

CAS No.:

Cat. No.: VC0815669

Molecular Formula: C22H25N3O2S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide -

Specification

Molecular Formula C22H25N3O2S
Molecular Weight 395.5 g/mol
IUPAC Name 2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylacetamide
Standard InChI InChI=1S/C22H25N3O2S/c1-22(2,3)14-9-10-16-17(11-14)28-20-19(16)21(27)25(13-23-20)12-18(26)24-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,24,26)
Standard InChI Key PIJWZIVQXVTLCZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4
Canonical SMILES CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator